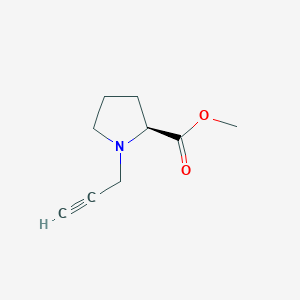

methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Description

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a propargyl (prop-2-yn-1-yl) group at the nitrogen atom and a methyl ester at the 2-position with an (S)-configuration. This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry due to its rigid pyrrolidine scaffold and reactive alkyne moiety, which enables further functionalization via click chemistry or cross-coupling reactions . It is commercially available as a high-purity reagent for laboratory use, with applications in drug discovery and asymmetric catalysis .

Properties

IUPAC Name |

methyl (2S)-1-prop-2-ynylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRNTMCVMHUZEA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine carboxylates, characterized by a pyrrolidine ring with a prop-2-yn-1-yl side chain and a methyl ester group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using amino acid derivatives.

- Introduction of the Prop-2-yn-1-yl Group : A substitution reaction with an appropriate halide introduces the alkyne group.

- Esterification : The final step involves esterifying the carboxylic acid with methanol to yield the methyl ester.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity, influencing metabolic pathways and cellular responses.

Case Study 1: Enzyme Interactions

In studies involving enzyme interactions, methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine derivatives have been assessed for their role in modulating enzyme activity. For example, compounds with similar structures have been shown to affect metabolic enzymes, leading to altered metabolic pathways .

Case Study 2: Antibacterial Activity

A study explored the antibacterial properties of pyrrolidine derivatives, revealing that certain substitutions enhance activity against bacterial strains. This suggests that methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine could be investigated further for its potential as an antibacterial agent .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate, in anticancer research. For instance, novel derivatives have shown promising results against various cancer cell lines. A study demonstrated that specific pyrrolidine compounds exhibited cytotoxicity significantly higher than standard treatments like tamoxifen when tested on M-Hela tumor cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that compounds with similar structures can inhibit monoamine oxidase activity, which is crucial for neuroprotection in neurodegenerative diseases . This suggests that this compound could be explored further for therapeutic applications in conditions like Alzheimer's disease.

Organic Synthesis

Versatile Synthetic Intermediate

this compound serves as a versatile synthon in organic synthesis. Its unique structure allows for the formation of various derivatives through straightforward chemical transformations. For example, it can be utilized to synthesize functionalized proline derivatives via acylation reactions, which are essential in the development of peptide-based drugs .

Reagent in Coupling Reactions

The compound can act as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. This application is particularly valuable in pharmaceutical chemistry for producing complex peptides that may serve as drug candidates .

Material Science

Polymer Development

In material science, this compound has been explored for its potential in developing polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their performance characteristics, making them suitable for various industrial applications.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrrolidine derivatives, including methyl (2S)-1-(prop-2-yn-1-y)pyrrolidine-2-carboxylate, revealed significant anticancer activity against breast cancer cell lines. The derivatives were tested for cytotoxic effects using MTT assays, showing that some compounds had double the efficacy compared to established chemotherapeutics like tamoxifen.

Case Study 2: Neuroprotective Mechanism Investigation

In another research effort, the neuroprotective effects of pyrrolidine derivatives were evaluated through in vitro assays measuring monoamine oxidase inhibition. The results indicated that certain derivatives could significantly lower enzyme activity, suggesting their potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyrrolidine-2-carboxylate derivatives. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

- Melting Point/State : The target compound is typically a liquid (oil) at room temperature, whereas sulfonylphenyl analogs (e.g., 13c ) are solids with melting points >150°C, reflecting increased crystallinity from polar groups.

- Stereochemical Impact : The (2S)-configuration is critical for chiral recognition in enzyme binding, as seen in HDAC6 inhibitors . In contrast, (2R)-configured analogs (e.g., 7c ) show reduced bioactivity, highlighting stereoselectivity.

Spectroscopic Data

- NMR : The propargyl group in the target compound exhibits characteristic δ 2.4–3.0 ppm (alkynyl protons) and δ 70–80 ppm (sp-hybridized carbons) in $^{1}\text{H}$- and $^{13}\text{C}$-NMR, distinct from sulfonylphenyl analogs (δ 7–8 ppm for aromatic protons) .

- IR : The ester carbonyl (C=O) stretch at ~1730 cm$^{-1}$ is consistent across analogs, while sulfonamide derivatives show additional peaks at ~1350 cm$^{-1}$ (S=O) .

Preparation Methods

N-Propargylation of Pyrrolidine-2-carboxylate Methyl Ester

One of the primary routes to methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves the alkylation of methyl pyrrolidine-2-carboxylate with propargyl halides under basic conditions.

- Starting material: Methyl (2S)-pyrrolidine-2-carboxylate or its hydrochloride salt.

- Base: Potassium carbonate or similar mild base.

- Alkylating agent: Propargyl bromide or propargyl chloride.

- Solvent: Polar aprotic solvents such as DMF or acetonitrile.

- Temperature: Ambient to moderate heating (20–50 °C).

- Reaction time: 1–12 hours depending on conditions.

In a procedure analogous to the synthesis of related propargylated amines, 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate was prepared by stirring the corresponding piperazine derivative with 3-bromoprop-1-yne and potassium carbonate in DMF at 50 °C for 1 hour, yielding the product in 97.3% yield. A similar approach is applicable to pyrrolidine derivatives.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Alkylation | Methyl (2S)-pyrrolidine-2-carboxylate + propargyl bromide, K2CO3, DMF, 50 °C, 1 hr | This compound, high yield (~90-97%) |

Michael Addition Followed by Propargylation

An alternative, more complex synthetic route involves a Michael addition of pyrrolidine to methyl vinyl ketone derivatives, followed by copper(I)-catalyzed reaction with terminal alkynes to introduce the propargyl group.

- The secondary amine (pyrrolidine) undergoes Michael addition to methyl vinyl ketone or derivatives.

- The resulting Michael adduct undergoes C–C bond cleavage to form an iminium intermediate.

- Copper(I) acetylide formed in situ adds to the iminium ion, yielding the propargylamine derivative.

This method was reported to produce various propargylamines, including pyrrolidine derivatives, in yields ranging from 46% to 98% depending on substrates and conditions.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Michael addition | Pyrrolidine + methyl vinyl ketone, room temp, solvent (DCM or PEG) | Michael adduct intermediate |

| Propargylation | Michael adduct + terminal alkyne + CuCl catalyst, 25–100 °C | Propargylated pyrrolidine, 46–98% yield |

Esterification and Resolution Methods

For chiral purity and to obtain the (2S) enantiomer, optical resolution or enantioselective synthesis is employed.

- Optical resolution can be performed by condensation of racemic carboxylic acids with chiral auxiliaries or reagents.

- Esterification of the resolved acid with methanol under acidic or coupling reagent conditions yields the methyl ester.

A method involving copper(I) complexes and chiral auxiliaries has been reported for resolution of carboxylic acids related to pyrrolidine derivatives.

Carbamate Formation and Coupling Strategies

In some synthetic routes, carbamate intermediates are prepared using 1,1′-carbonyldiimidazole (CDI) for efficient coupling to proline methyl esters, which can be further functionalized to yield propargylated pyrrolidine esters.

- CDI reacts with alcohol or amine precursors to form imidazolyl carbamates.

- These intermediates couple with L-proline methyl ester hydrochloride in the presence of triethylamine and catalytic DMAP.

- This method improves yield and reduces chromatographic purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| N-Propargylation | Methyl (2S)-pyrrolidine-2-carboxylate + propargyl bromide, K2CO3, DMF, 50 °C | 90–97% | Straightforward alkylation |

| Michael Addition + Propargylation | Pyrrolidine + methyl vinyl ketone + terminal alkyne + CuCl catalyst, 25–100 °C | 46–98% | Multi-step, metal-catalyzed |

| Optical Resolution + Esterification | Chiral auxiliaries + methanol, acidic or coupling reagents | Variable | For enantiopure product |

| Carbamate Coupling | CDI + proline methyl ester + TEA + DMAP | ~87% | Scalable, fewer purification steps |

Research Findings and Analysis

- The copper(I)-catalyzed Michael addition and subsequent propargylation provide a versatile method to access various substituted propargylamines with good to excellent yields and functional group tolerance.

- N-Propargylation using propargyl bromide is a high-yielding, simple method suitable for scale-up, but control of stereochemistry depends on starting chiral materials.

- Use of CDI for carbamate formation improves synthetic efficiency and yield in multi-step syntheses involving pyrrolidine derivatives.

- Optical resolution remains essential for obtaining enantiomerically pure this compound when racemic mixtures are involved.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate, and what reaction conditions are critical for stereochemical control?

- The synthesis typically involves propargylation of a pyrrolidine precursor. A common approach is the nucleophilic substitution of a chiral pyrrolidine-2-carboxylate derivative with propargyl bromide under basic conditions. The (2S) stereochemistry is preserved using chiral auxiliaries or asymmetric catalysis. For example, highlights the use of propan-2-yl groups in pyrrolidine derivatives, suggesting tert-butyloxycarbonyl (Boc) or benzyl groups as potential protecting amines during synthesis to prevent racemization . Temperature control (<0°C) and anhydrous solvents (e.g., THF or DMF) are critical to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is widely used, leveraging the compound’s carboxylate group for polar interactions. Comparative retention times against racemic standards are essential. Additionally, -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomers by inducing distinct splitting patterns in the propargyl or methyl ester protons . emphasizes the importance of IUPAC-defined stereodescriptors (e.g., (2S,4S)) for unambiguous reporting .

Q. How does the propargyl group influence the compound’s stability under standard laboratory storage conditions?

- The propargyl moiety increases susceptibility to oxidation and humidity. Storage recommendations include inert atmospheres (argon or nitrogen), desiccants, and temperatures below -20°C. notes that similar pyrrolidine derivatives degrade via hydrolysis of the ester group in humid environments, necessitating airtight containers .

Advanced Research Questions

Q. What experimental design strategies (e.g., DoE) are effective for optimizing the yield of this compound in multi-step syntheses?

- Design of Experiments (DoE) can identify critical factors like reaction time, temperature, and stoichiometry. For instance, demonstrates the use of flow chemistry to optimize oxidation steps, where precise control of residence time and reagent ratios improves yield and reduces byproducts . Response Surface Methodology (RSM) is particularly useful for non-linear relationships between variables.

Q. How can contradictory data regarding the compound’s reactivity in cross-coupling reactions be resolved?

- Discrepancies may arise from trace metal impurities (e.g., Cu or Pd) in propargyl-containing systems. Researchers should employ rigorous purification (e.g., Chelex® resin for solvent decontamination) and replicate experiments under inert conditions. highlights the role of carbamoyl oxirane intermediates in side reactions, suggesting that steric hindrance from the pyrrolidine ring affects reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.